molecular formula C12H14N2O B1299311 (5-Methyl-furan-2-ylmethyl)-pyridin-2-ylmethyl-amine CAS No. 724757-72-6

(5-Methyl-furan-2-ylmethyl)-pyridin-2-ylmethyl-amine

Cat. No.: B1299311
CAS No.: 724757-72-6
M. Wt: 202.25 g/mol
InChI Key: QJURXNFXHPGCFF-UHFFFAOYSA-N
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Description

(5-Methyl-furan-2-ylmethyl)-pyridin-2-ylmethyl-amine is a useful research compound. Its molecular formula is C12H14N2O and its molecular weight is 202.25 g/mol. The purity is usually 95%.
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Scientific Research Applications

Complex Synthesis and Characterization

  • A study explored the modification of thymidine and uridine at specific ribose positions to form amine analogues, leading to the synthesis of various novel bifunctional chelators and their rhenium tricarbonyl complexes. These complexes were characterized using several spectroscopic techniques, including NMR, HRMS, IR, cyclic voltammetry, and UV spectroscopy, showcasing a method of complex synthesis involving modified nucleosides (Wei, Babich, Eckelman, & Zubieta, 2005).

Synthesis of Heterocyclic Compounds

  • Research on the synthesis of N-alkylated 1,2,4-triazoles, 1,3,4-oxadiazoles, and 1,3,4-thiadiazoles based on N-(furan-2-ylmethylidene) derivatives highlighted a method for creating these heterocyclic compounds, which are significant in various chemical and pharmaceutical applications (El-Essawy & Rady, 2011).

Catalytic Transformations

  • An investigation into the hydrogenation of furan amines over a platinum catalyst demonstrated the transformation of these compounds into pyrrole or pyrrolidine homologs, offering insights into catalytic processes for the synthesis of these homologs (Bel'skii, 1962).

Preparation of Functionalized Derivatives

  • A study developed an efficient three-component reaction for the preparation of sulfonylated furan or imidazo[1,2-a]pyridine derivatives. This domino process demonstrates a novel strategy for synthesizing these derivatives with excellent functional group tolerance (Cui, Zhu, Li, & Cao, 2018).

Novel Routes to Pyrroles

  • Research on extending the scope of known furan synthesis presented a novel route to 1,2,4-trisubstituted pyrroles. This study highlights the synthesis of these pyrroles, which have potential applications in various areas including pharmaceuticals (Friedrich, Wächtler, & Meijere, 2002).

Synthesis of 2-Pyridones

  • A mild, step-economical method for synthesizing highly conjugated functionalized 2-pyridones from N-(furan-2-ylmethyl) alkyne amides was reported. This method involved Pd-catalyzed aerobic oxidative dicarbonation reactions, indicative of innovative approaches in pyridone synthesis (Yang, Jiang, Zhu, & Yin, 2021).

Properties

IUPAC Name

N-[(5-methylfuran-2-yl)methyl]-1-pyridin-2-ylmethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14N2O/c1-10-5-6-12(15-10)9-13-8-11-4-2-3-7-14-11/h2-7,13H,8-9H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QJURXNFXHPGCFF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(O1)CNCC2=CC=CC=N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

202.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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